(8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of PSB-11 involves several steps, starting from readily available starting materials. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial production methods for PSB-11 are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
PSB-11 undergoes various chemical reactions, including:
Oxidation: PSB-11 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed on PSB-11 to modify its functional groups.
Substitution: PSB-11 can undergo substitution reactions where one of its functional groups is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
PSB-11 exerts its effects by selectively binding to the adenosine A3 receptor, thereby blocking the receptor’s activity. This antagonistic action prevents the receptor from interacting with its natural ligand, adenosine, which modulates various physiological responses . The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of downstream signaling pathways associated with inflammation and immune responses .
Comparación Con Compuestos Similares
PSB-11 is compared with other adenosine receptor antagonists, such as compound 5 and LUF7565 . These compounds share similar structures and functions but differ in their binding kinetics and selectivity profiles. For instance, PSB-11 has a shorter residence time at the adenosine A3 receptor compared to LUF7565, which exhibits a longer residence time . This difference in kinetic profiles highlights the uniqueness of PSB-11 in terms of its rapid binding and dissociation characteristics .
Similar compounds include:
Compound 5: Another adenosine A3 receptor antagonist with different kinetic properties.
LUF7565: A compound with a longer residence time at the adenosine A3 receptor compared to PSB-11.
XAC-ser-tyr-X-BY630: A fluorescent ligand used in kinetic studies of adenosine receptors.
These comparisons underscore the importance of PSB-11 in receptor studies and its unique properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C16H17N5O |
---|---|
Peso molecular |
295.34 g/mol |
Nombre IUPAC |
(8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one |
InChI |
InChI=1S/C16H17N5O/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10/h4-8,11,17H,3,9H2,1-2H3/t11-/m1/s1 |
Clave InChI |
XNWDEMWJNJVCBD-LLVKDONJSA-N |
SMILES isomérico |
CC[C@@H]1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1 |
SMILES canónico |
CCC1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.